molecular formula C24H40O4 B1259528 Epimuqubilin A

Epimuqubilin A

Cat. No. B1259528
M. Wt: 392.6 g/mol
InChI Key: ZJKZMXQQSDVDLA-NCFLSLSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epimuqubilin A is a natural product found in Diacarnus megaspinorhabdosa with data available.

Scientific Research Applications

Epimuqubilin A and Inflammation Inhibition Epimuqubilin A, derived from the marine sponge Latrunculia sp., demonstrates promising anti-inflammatory properties. This norsesterterpene peroxide notably inhibits the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 cells, a commonly used model for assessing anti-inflammatory potential. It operates through the IKK/IκB/NF-κB pathways, obstructing the phosphorylation of inhibitor κB kinase (IKKβ), thereby stabilizing IκBα, and hindering NF-κB p65 nuclear translocation and DNA binding. Its unique mechanism of action, particularly its impact on COX-2 and inducible nitric oxide synthase (iNOS) at both mRNA and protein levels, establishes its potential as a therapeutic agent in combating inflammation-related conditions (Park et al., 2011).

Inhibition of Nitric Oxide Production Further supporting its anti-inflammatory capabilities, Epimuqubilin A exhibits significant inhibitory activity against nitric oxide production in lipopolysaccharide-activated murine macrophage RAW 264.7 cells. The compound's structure-activity relationship in NO inhibition is noteworthy, highlighting the importance of certain structural features such as a monocyclic carbon skeleton and free acids for enhanced activity. This detailed understanding of its action mechanism paves the way for exploring Epimuqubilin A as a lead for anti-inflammatory or cancer chemopreventive agents (Cheenpracha et al., 2010).

properties

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

(2S)-2-[(3S,6S)-6-methyl-6-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]dioxan-3-yl]propanoic acid

InChI

InChI=1S/C24H40O4/c1-17(11-12-20-18(2)10-8-14-23(20,4)5)9-7-15-24(6)16-13-21(27-28-24)19(3)22(25)26/h9,19,21H,7-8,10-16H2,1-6H3,(H,25,26)/b17-9+/t19-,21-,24-/m0/s1

InChI Key

ZJKZMXQQSDVDLA-NCFLSLSRSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CC[C@]2(CC[C@H](OO2)[C@H](C)C(=O)O)C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC2(CCC(OO2)C(C)C(=O)O)C)C

synonyms

epimuqubilin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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